molecular formula C29H25FN4O2S B6515335 2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 932975-15-0

2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B6515335
CAS No.: 932975-15-0
M. Wt: 512.6 g/mol
InChI Key: IDOAWSFGBFEULR-UHFFFAOYSA-N
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Description

2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C29H25FN4O2S and its molecular weight is 512.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 512.16822539 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25FN4O2S/c1-3-19-9-15-23(16-10-19)34-28(36)27-26(24(17-33(27)2)20-7-5-4-6-8-20)32-29(34)37-18-25(35)31-22-13-11-21(30)12-14-22/h4-17H,3,18H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOAWSFGBFEULR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The molecular formula of the compound is C29H25FN4O2SC_{29}H_{25}FN_{4}O_{2}S with a molecular weight of approximately 512.6 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core substituted with various aromatic groups which influence its biological activity.

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class often exhibit inhibitory activity against key enzymes involved in cancer cell proliferation and survival. Specifically, they may target:

  • Kinases : Many derivatives show promise as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Tyrosine Kinases : Some studies have reported activity against tyrosine kinases involved in signal transduction pathways that promote tumor growth.

Anticancer Activity

A significant focus has been placed on the anticancer properties of this compound. In vitro studies have demonstrated its potential to inhibit cell proliferation in various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against renal carcinoma (RFX 393) and breast cancer (MCF-7) cell lines.
  • IC50 Values : The compound exhibited an IC50 value of approximately 11.70 µM against RFX 393 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics.
Cell Line IC50 Value (µM) Reference Compound
RFX 39311.70Staurosporine
MCF-719.92Doxorubicin

Mechanism of Induction of Apoptosis

Further investigations into the mechanism revealed that treatment with this compound leads to apoptosis in cancer cells. Flow cytometry analyses indicated significant alterations in cell cycle distribution:

  • Increased population in the G0–G1 phase.
  • Decreased populations in S and G2/M phases.

These findings suggest that the compound effectively induces cell cycle arrest and apoptosis.

Case Studies

  • Study on CDK Inhibition : A recent study synthesized several pyrrolo[3,2-d]pyrimidine derivatives and evaluated their inhibitory effects on CDK2 and TRKA kinases. The compound demonstrated superior inhibition compared to others tested, supporting its potential as a dual inhibitor.
  • Molecular Docking Studies : Computational studies using molecular docking techniques have shown favorable binding interactions between the compound and target proteins such as EGFR tyrosine kinase, further corroborating its potential as an anticancer agent.

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